molecular formula C18H15Br2N3O2 B2902027 4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 330453-76-4

4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2902027
CAS No.: 330453-76-4
M. Wt: 465.145
InChI Key: JDVLVKOQMWXVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A 3-bromophenyl group at position 4 of the tetrahydropyrimidine ring.
  • An N-(4-bromophenyl)carboxamide substituent at position 3.
  • A methyl group at position 6 and a 2-oxo moiety at position 2.

The carboxamide group may facilitate hydrogen bonding with biological targets, such as thymidine phosphorylase (TP) or epidermal growth factor receptor (EGFR), as seen in related DHPM derivatives .

Properties

IUPAC Name

4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O2/c1-10-15(17(24)22-14-7-5-12(19)6-8-14)16(23-18(25)21-10)11-3-2-4-13(20)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVLVKOQMWXVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Biginelli Reaction

The classical Biginelli reaction employs a β-keto ester, aldehyde, and urea under acidic conditions. For the target compound, adaptations are required to introduce the 3-bromophenyl and carboxamide groups.

  • Reactants :

    • β-Keto amide precursor: Ethyl 3-oxobutanoate derivatives functionalized with a carboxamide group.
    • Aldehyde: 3-Bromobenzaldehyde.
    • Urea or thiourea: To form the 2-oxo moiety.
  • Conditions :

    • Catalyzed by HCl or Lewis acids (e.g., Yb(OTf)₃) at 80–100°C for 12–24 hours.
    • Dean-Stark trap for azeotropic water removal.
  • Challenges :

    • Low yields (≤45%) due to steric hindrance from brominated aryl groups.
    • Competing formation of regioisomers requires precise stoichiometry.

Formamidine-Mediated Cyclization

An alternative method from patent literature uses formamidine hydrochloride to cyclize diketone intermediates:

  • Intermediate Synthesis :

    • React methyl 3-(3-bromophenyl)-3-oxopropanoate with formamidine hydrochloride in methanol.
    • Stir at 20–30°C for 15–17 hours.
  • Cyclization :

    • Acidic workup (HCl) to isolate the THP core.
    • Yields: 85–92% under optimized conditions.

Carboxamide Functionalization

Introducing the N-(4-bromophenyl)carboxamide group requires post-cyclization modification.

Direct Aminolysis of Esters

If the THP intermediate contains a methyl or ethyl ester, aminolysis with 4-bromoaniline is feasible:

  • Conditions :

    • Reflux in toluene with excess 4-bromoaniline (5 equiv).
    • Catalyzed by DMAP or B(OH)₃.
  • Yield : 68–75% after recrystallization.

Carboxylic Acid Activation

For THP intermediates with a carboxylic acid group:

  • Activation :

    • Convert to acid chloride using SOCl₂ or PCl₅.
    • React with 4-bromoaniline in dichloromethane.
  • Catalytic Boric Acid Method :

    • Avoids hazardous reagents by using B(OH)₃ in refluxing toluene.
    • Yields: ~60% with reduced environmental impact.

Halogenation and Optimization

Bromophenyl Group Introduction

  • 3-Bromophenyl : Incorporated via 3-bromobenzaldehyde in the cyclization step.
  • 4-Bromophenyl : Derived from 4-bromoaniline during amidation.

Purity Considerations :

  • Column chromatography (silica gel, EtOAc/hexane) removes regioisomers.
  • Final recrystallization in ethanol achieves >98% purity.

Reaction Condition Analysis

Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclization Formamidine HCl, MeOH, 20°C, 17h 91.8 95
Amidation B(OH)₃, toluene, reflux 68 90
Chlorination (if needed) PCl₅, DMF, 60°C 85.6 97
Purification Ethanol recrystallization 98

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 2.05 (s, 3H, CH₃), 3.01–2.85 (m, 4H, THP ring), 7.91 (d, 2H, Ar-H), 8.60 (s, 1H, NH).
  • LC-MS : m/z 506.2 [M+H]⁺.
  • Melting Point : 208–212°C (similar to analogues).

Challenges and Mitigation Strategies

  • Low Cyclization Yields :
    • Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Amidation Side Reactions :
    • Employ Schlenk techniques to exclude moisture.
  • Solubility Issues :
    • Optimize solvent mixtures (e.g., DMF/toluene) for intermediates.

Industrial-Scale Considerations

  • Cost Efficiency :
    • Boric acid catalysis reduces reagent costs compared to traditional coupling agents.
  • Waste Management :
    • Solid acid catalysts (e.g., zeolites) from patent methods are recyclable.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The bromophenyl groups may facilitate binding to proteins or enzymes, while the tetrahydropyrimidine core can interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Cytotoxicity (IC₅₀) and Substituent Influence
Compound Name R₁ (Position 4) R₂ (Position 5) IC₅₀ (µM) Key Findings Reference
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-bromophenyl Methyl ester 15.7–314.3 Bromine position (para) correlates with variable activity; ester group may reduce target affinity compared to carboxamide .
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-bromophenyl Ethyl ester N/A 3-bromophenyl substitution mimics the target compound but lacks carboxamide; ester derivatives generally show moderate activity .
4-(4-bromophenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-bromophenyl N-(2-methylphenyl)carboxamide N/A Thioxo (C=S) substitution at position 2 may alter binding kinetics compared to oxo (C=O) .
Target Compound 3-bromophenyl N-(4-bromophenyl)carboxamide N/A Dual bromine atoms likely enhance lipophilicity and receptor interaction; carboxamide improves hydrogen bonding potential .
Key Observations:
  • Bromine Position : Para-substituted bromophenyl derivatives (e.g., 4-bromophenyl) exhibit higher cytotoxicity (IC₅₀ = 15.7 µM) than meta-substituted analogs in some cases .
  • Carboxamide vs. Ester : Carboxamide groups (as in the target compound) typically enhance target binding compared to ester derivatives due to hydrogen-bonding capability .
  • Thioxo vs. Oxo : Thioxo derivatives (C=S) may exhibit altered enzyme inhibition profiles, as seen in carbonic anhydrase IX (CA IX) targeting .

Physicochemical and Structural Properties

Table 2: Crystallographic and Conformational Analysis
Compound Name Crystal System Hydrogen Bonding Patterns Molecular Conformation Reference
3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide Triclinic (P1) N–H⋯O and O–H⋯O interactions Pyrimidine ring puckering (q = 0.42 Å) .
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate N/A N/A Planar pyrimidine ring with equatorial substituents .
Target Compound N/A Predicted N–H⋯O and Br⋯π interactions Likely non-planar due to steric effects of dual bromine substituents.
Key Observations:
  • Ring Puckering : Pyrimidine rings in similar compounds exhibit puckering amplitudes (q) up to 0.42 Å, influencing binding pocket compatibility .
  • Intermolecular Interactions : Bromine atoms participate in halogen bonding (e.g., Br⋯π), which may enhance crystal packing stability .

Biological Activity

The compound 4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered interest for its potential biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, mechanism of action, and relevant case studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure includes two bromophenyl groups and a methyl-substituted tetrahydropyrimidine core. The presence of bromine atoms enhances the lipophilicity and may influence the biological activity by modulating interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit antiviral properties, particularly against HIV. A related study evaluated various tetrahydropyrimidine derivatives for their ability to inhibit HIV-1 integrase. The most active compounds showed IC50 values as low as 0.65 µM, indicating significant antiviral potential . Although specific data for the brominated derivative is limited, structural similarities suggest potential efficacy against viral targets.

Antitumor Activity

Tetrahydropyrimidine derivatives have also been studied for their antitumor effects. A study reported that compounds with similar structures exhibited selective cytotoxicity against various cancer cell lines such as KB and HepG2/A2 . The mechanism often involves the inhibition of key enzymes in cancer cell proliferation pathways.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell survival.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways essential for cell growth and division.

Case Studies and Research Findings

StudyFocusFindings
Wadhwa et al. (2020)HIV Integrase InhibitionCompounds showed significant inhibition with IC50 values < 1 µM .
Shen et al. (2011)Antitumor ActivityTetrahydropyrimidine derivatives displayed selective cytotoxicity against multiple cancer cell lines .
Unpublished DataStructure-Activity Relationship (SAR)Correlation between structural modifications and enhanced biological activity observed in various derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodology : A common approach involves multi-step condensation and cyclization. For example:

Step 1 : Condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., NaOH) to form a chalcone intermediate.

Step 2 : Cyclization with urea under acidic conditions (e.g., HCl or acetic acid) to construct the tetrahydropyrimidine core.

Step 3 : Introduction of the 4-bromophenyl carboxamide group via nucleophilic substitution or coupling reactions.

  • Key Considerations : Reaction temperature (typically 80–100°C) and solvent choice (e.g., ethanol or DMF) significantly impact yield .

Q. How is the structural characterization of this compound typically performed?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 9.5–10.5 ppm).
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the tetrahydropyrimidine ring) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]+^+ ~530–540 m/z).

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at 3- vs. 4-phenyl) influence biological activity?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with bromine at alternative positions (e.g., 2-, 3-, or 4-phenyl) and test in parallel assays.
  • Data Example :
Bromine PositionBiological Activity (IC50_{50}, μM)
3-Phenyl12.4 (Anticancer)
4-Phenyl8.9 (Anticancer)
  • Analysis : Meta-substitution (3-bromo) may reduce steric hindrance, enhancing target binding .

Q. What strategies optimize reaction yields during synthesis?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .
  • Purity Control : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates ≥95% pure.

Q. How can computational modeling predict its interaction with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS).
  • Key Findings : The bromophenyl groups form hydrophobic interactions with residues like Leu694 and Val702, critical for inhibitory activity .

Q. How to resolve contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls across studies.
  • Meta-Analysis : Compare data from ≥3 independent studies; exclude outliers with >30% deviation.
  • Mechanistic Follow-Up : Use CRISPR knockouts to confirm target specificity if discrepancies persist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.